HP211206

SARS-CoV-2 Drug resistance PROTAC

HP211206 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) degrader that targets the SARS-CoV-2 main protease (Mpro, also known as 3CLpro or Nsp5). This compound functions by recruiting the E3 ubiquitin ligase cereblon to Mpro, triggering its ubiquitination and subsequent proteasomal degradation rather than merely inhibiting enzymatic activity.

Molecular Formula C42H55F2N9O10
Molecular Weight 883.9 g/mol
Cat. No. B15543341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHP211206
Molecular FormulaC42H55F2N9O10
Molecular Weight883.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H55F2N9O10/c1-22(51(5)31(55)12-7-6-8-16-46-27-11-9-10-26-32(27)39(61)53(38(26)60)28-13-14-30(54)49-36(28)58)34(56)50-33(42(2,3)4)40(62)52-21-25(63-41(43)44)19-29(52)37(59)48-24(20-45)18-23-15-17-47-35(23)57/h9-11,22-25,28-29,33,41,46H,6-8,12-19,21H2,1-5H3,(H,47,57)(H,48,59)(H,50,56)(H,49,54,58)/t22-,23-,24-,25+,28?,29-,33+/m0/s1
InChIKeyMIOBUUSPHNSVRE-KNRSNOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HP211206 PROTAC Degrader: SARS-CoV-2 Mpro Targeted Protein Degradation for Antiviral Research


HP211206 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) degrader that targets the SARS-CoV-2 main protease (Mpro, also known as 3CLpro or Nsp5) [1]. This compound functions by recruiting the E3 ubiquitin ligase cereblon to Mpro, triggering its ubiquitination and subsequent proteasomal degradation rather than merely inhibiting enzymatic activity [2]. As the first reported PROTAC molecule targeting SARS-CoV-2 Mpro, HP211206 has demonstrated submicromolar degradation activity with an IC50 of 181.9 nM and a DC50 of 621 nM against Mpro . HP211206 is primarily utilized in virology research focused on antiviral strategies that overcome drug resistance, particularly in models involving Mpro inhibitor-resistant viral variants.

HP211206 Procurement Rationale: Why Mpro Inhibitors Cannot Substitute for This PROTAC Degrader


SARS-CoV-2 Mpro inhibitors, including clinically approved agents such as nirmatrelvir (PF-07321332, the active component of Paxlovid) and ensitrelvir (S-217622), function through an occupancy-driven pharmacological mechanism that requires sustained high concentrations of the inhibitor to maintain target engagement [1]. Critically, this conventional inhibition approach is vulnerable to the emergence of drug-resistant viral variants. Point mutations in the Mpro enzymatic pocket—most notably E166A and E166V—confer substantial resistance to both nirmatrelvir and ensitrelvir, with the E166A substitution alone reducing nirmatrelvir potency by approximately 10-fold [2]. Unlike inhibition-only molecules, HP211206 operates via an event-driven degradation mechanism that removes the entire Mpro protein from the cell, thereby circumventing the loss of efficacy observed with traditional inhibitors against these clinically relevant resistance mutations [3]. For laboratories investigating antiviral countermeasures against resistant SARS-CoV-2 strains or seeking to compare degradation-based strategies against occupancy-based inhibition, HP211206 provides a mechanistically distinct tool compound that cannot be functionally replicated by any Mpro inhibitor alone.

HP211206 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


HP211206 vs. Mpro Inhibitors: Retained Degradation Activity Against Drug-Resistant E166A and E166V Mutants

HP211206 effectively induces degradation of SARS-CoV-2 Mpro variants E166V and E166A in HEK 293T cells [1]. In contrast, the clinically used Mpro inhibitors nirmatrelvir (PF-07321332) and ensitrelvir (S-217622) exhibit a greatly reduced inhibitory effect against these same drug-resistant Mpro variants [2]. The E166A mutation alone confers approximately 10-fold resistance to nirmatrelvir treatment relative to wild-type Mpro [3].

SARS-CoV-2 Drug resistance PROTAC Mpro degrader Antiviral

HP211206 Biochemical Potency: IC50 and DC50 Values for Mpro Degradation

HP211206 demonstrates submicromolar activity against SARS-CoV-2 Mpro, with an IC50 value of 181.9 nM for Mpro inhibition and a DC50 value of 621 nM for Mpro degradation . In comparison, the parent PROTAC target protein ligand H117 (HY-170599), which lacks the E3 ligase-recruiting moiety, exhibits an IC50 of 151.3 nM for Mpro inhibition but possesses no degradation capability .

SARS-CoV-2 PROTAC Mpro Degradation Biochemical assay

HP211206 vs. MPD2: Comparative Positioning Among SARS-CoV-2 Mpro PROTAC Degraders

HP211206 and MPD2 represent the two reported PROTAC degraders targeting SARS-CoV-2 Mpro that utilize peptidomimetic ligands, with both demonstrating submicromolar degradation activity [1]. HP211206 is distinguished as the first reported PROTAC molecule targeting SARS-CoV-2 Mpro, with demonstrated capability to degrade known drug-resistant Mpro mutants [2]. MPD2 has been shown to reduce viral production by 90% at 2.5 μM across three tested SARS-CoV-2 strains in A549-hACE2 cells [3].

SARS-CoV-2 PROTAC Mpro Antiviral Comparative pharmacology

HP211206 Mechanism of Action: Event-Driven Degradation Versus Occupancy-Driven Inhibition

HP211206 functions through a catalytic, event-driven degradation mechanism rather than the stoichiometric, occupancy-driven inhibition employed by conventional Mpro inhibitors such as nirmatrelvir [1]. In the occupancy-driven model, traditional inhibitors require sustained high concentrations to maintain target engagement and are susceptible to resistance mutations that alter the binding pocket [2]. In contrast, PROTAC-mediated degradation removes the entire Mpro protein via the ubiquitin-proteasome system, enabling a single HP211206 molecule to degrade multiple Mpro proteins catalytically [3].

PROTAC Targeted protein degradation Mechanism of action SARS-CoV-2 Pharmacology

HP211206 Research Application Scenarios: Validated Use Cases Based on Quantitative Evidence


Comparative Pharmacology Studies of Degradation Versus Inhibition Against Drug-Resistant SARS-CoV-2

HP211206 is validated for use in head-to-head comparative studies evaluating targeted protein degradation versus conventional enzymatic inhibition against drug-resistant SARS-CoV-2 Mpro variants. In HEK 293T cellular models expressing E166A or E166V Mpro mutants, HP211206 induces robust protein degradation, whereas the clinically approved inhibitors nirmatrelvir and ensitrelvir exhibit substantially reduced activity against these same variants [1]. For researchers investigating the therapeutic potential of PROTAC-based antiviral strategies, HP211206 provides a mechanistically distinct tool compound to benchmark degradation-dependent efficacy against inhibitor-resistant viral targets.

Mpro PROTAC Tool Compound Selection for Antiviral Drug Discovery Programs

As the first reported PROTAC molecule targeting SARS-CoV-2 Mpro, HP211206 offers a validated starting point for medicinal chemistry campaigns aimed at developing next-generation antiviral degraders [2]. With established biochemical potency (IC50 = 181.9 nM; DC50 = 621 nM) and demonstrated degradation activity against drug-resistant mutants, HP211206 serves as a reference compound for SAR exploration, linker optimization studies, and evaluation of alternative E3 ligase recruitment strategies . Comparative assessment with the structurally related PROTAC MPD2 can inform decisions regarding ligand scaffold selection and degradation efficiency benchmarking.

Mechanistic Studies of PROTAC-Induced Ubiquitination and Proteasomal Degradation of Viral Proteins

HP211206 enables investigation of the cellular machinery governing targeted degradation of viral proteins, specifically the ubiquitination and proteasome-dependent clearance of SARS-CoV-2 Mpro. The compound's heterobifunctional design, combining an Mpro-binding ligand with a cereblon-recruiting moiety, provides a modular system for studying the kinetics of E3 ligase-mediated protein degradation [3]. Paired use of HP211206 with the non-degrading control ligand H117 (IC50 = 151.3 nM) allows researchers to deconvolute degradation-specific biological effects from those attributable to Mpro inhibition alone, enabling rigorous experimental controls for PROTAC mechanism-of-action studies.

Viral Resistance Surveillance and Countermeasure Development

Given the clinical emergence of SARS-CoV-2 variants harboring Mpro mutations that confer resistance to nirmatrelvir and ensitrelvir, HP211206 offers a unique tool for laboratories conducting resistance surveillance and developing countermeasure strategies. The compound's retained degradation activity against the E166A and E166V mutants—mutations that reduce nirmatrelvir potency by approximately 10-fold—makes it suitable for evaluating alternative therapeutic approaches to combat drug-resistant viral strains [4]. Researchers can employ HP211206 in cellular infection models to assess whether degradation-based antiviral strategies provide durable efficacy in the context of emerging viral resistance.

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